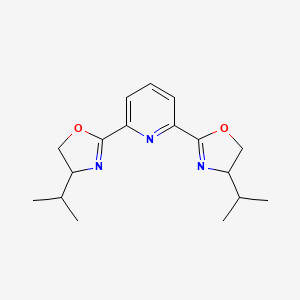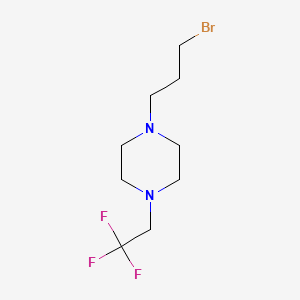
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a bromopropyl group and a trifluoroethyl group attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The trifluoroethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include various oxidized derivatives of the piperazine ring.
Reduction: Products include reduced forms of the trifluoroethyl group.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoroethyl group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloropropyl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)pyrazine: Similar structure but with a pyrazine ring instead of piperazine.
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(3-Bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the bromopropyl and trifluoroethyl groups attached to the piperazine ring. This combination imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H16BrF3N2 |
|---|---|
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C9H16BrF3N2/c10-2-1-3-14-4-6-15(7-5-14)8-9(11,12)13/h1-8H2 |
Clave InChI |
WIUGJBWADBBTHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCBr)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)

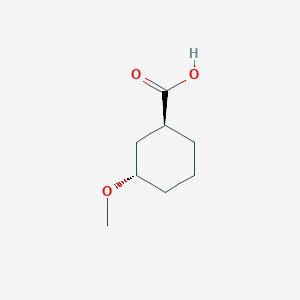
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
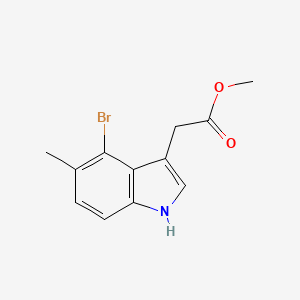
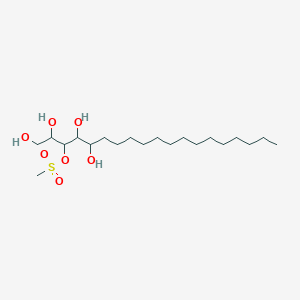

![2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
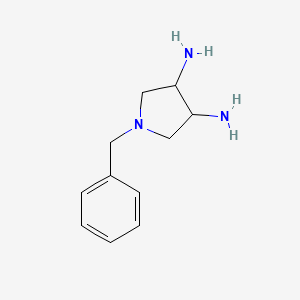
![Bicyclo[3.1.1]heptan-1-ol](/img/structure/B12278853.png)
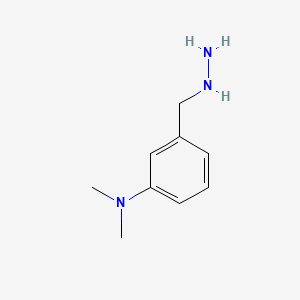
![6-[(2Z)-3,3-dimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12278868.png)
